Methyl amino(4-methoxyphenyl)acetate hydrochloride
Overview
Description
Methyl amino(4-methoxyphenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide Metabolism : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. They studied compounds including acetochlor, alachlor, butachlor, and metolachlor, which are related to Methyl amino(4-methoxyphenyl)acetate hydrochloride in their chemical structure and metabolic pathways. This research provides insights into the metabolic activation pathways of these compounds, which could be relevant to understanding the metabolism of this compound (Coleman, Linderman, Hodgson, & Rose, 2000).
Corrosion Inhibition : Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This compound is structurally related to this compound, suggesting potential applications in corrosion inhibition (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Pharmaceutical Synthesis : The synthesis of pharmaceutical compounds, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, as reported by Zolfigol et al. (2013), indicates the utility of this compound in drug development. These compounds were synthesized using a one-pot, four-component condensation reaction, showcasing the versatility of related compounds in pharmaceutical chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Material Science Applications : In the field of material science, Irwin and Iqbal (1991) explored the solid-state stability of solvated excipients, including 4-methoxyphenyl aminoacetate hydrochloride, as a model labile component. This study helps in understanding the stability and interactions of such compounds in solid-state forms, which could be relevant for the formulation of materials and drugs (Irwin & Iqbal, 1991).
Properties
IUPAC Name |
methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEACPSVBZTUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626144 | |
Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74273-47-5 | |
Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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